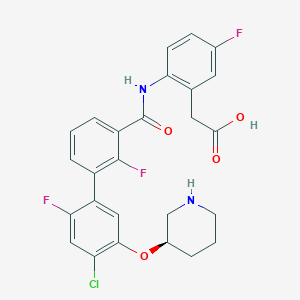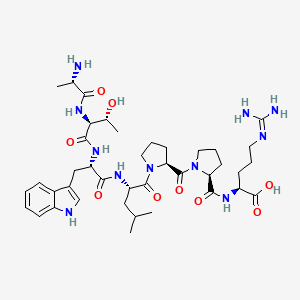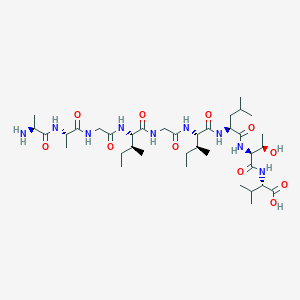
MART-1 (27-35) (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MART-1 (27-35) (human), also known as Melanoma Antigen Recognized by T-cells 1, is a peptide fragment derived from the MART-1 protein. This peptide represents amino acids 27-35 of the MART-1 protein, which is a melanoma-associated antigen recognized by T-cells. MART-1 is primarily expressed in melanocytes, the cells responsible for producing melanin, and is widely used as an immunohistochemical marker for diagnosing melanoma .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MART-1 (27-35) (human) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of MART-1 (27-35) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder .
化学反应分析
Types of Reactions
MART-1 (27-35) (human) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it can participate in binding interactions with T-cell receptors and major histocompatibility complex (MHC) molecules .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)
Purification: High-performance liquid chromatography (HPLC)
Major Products
The major product of the synthesis is the MART-1 (27-35) peptide itself. During its interaction with T-cells, the peptide-MHC complex is formed, which is recognized by T-cell receptors .
科学研究应用
MART-1 (27-35) (human) has several scientific research applications, particularly in the fields of immunology, oncology, and diagnostic pathology:
Immunology: MART-1 (27-35) is used to study T-cell responses against melanoma cells.
Oncology: The peptide is employed in adoptive cell therapy (ACT) to enhance the immune response against melanoma.
Diagnostic Pathology: MART-1 is a valuable immunohistochemical marker for diagnosing melanoma in biopsy specimens.
作用机制
MART-1 (27-35) (human) exerts its effects by binding to major histocompatibility complex (MHC) class I molecules on the surface of melanoma cells. This peptide-MHC complex is recognized by cytotoxic T lymphocytes (CTLs), leading to the activation of T-cells and the subsequent destruction of melanoma cells. The interaction involves the T-cell receptor (TCR) recognizing the peptide-MHC complex, triggering a cascade of immune responses .
相似化合物的比较
MART-1 (27-35) (human) can be compared to other melanoma-associated antigens and peptides used in immunotherapy:
gp100 (25-33): Another melanoma-associated antigen recognized by T-cells.
Tyrosinase (368-376): A peptide derived from the tyrosinase protein, also recognized by T-cells in melanoma.
MART-1 (27-35) is unique due to its specific amino acid sequence and its role in the immune response against melanoma. Its restricted expression in melanocytes and its ability to form stable peptide-MHC complexes make it a valuable target for immunotherapy and diagnostic applications .
属性
CAS 编号 |
874310-50-6 |
|---|---|
分子式 |
C37H67N9O11 |
分子量 |
814.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C37H67N9O11/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-/m0/s1 |
InChI 键 |
NEHKZPHIKKEMAZ-ZFVKSOIMSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



pyrimidine-2,4-dione](/img/structure/B12392482.png)
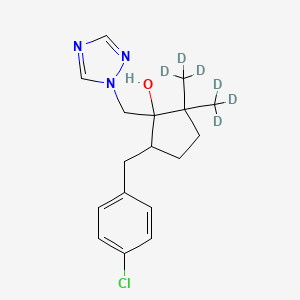

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
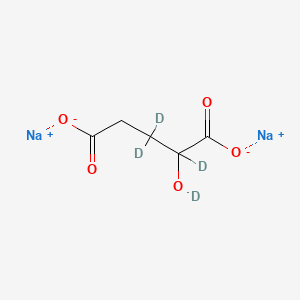


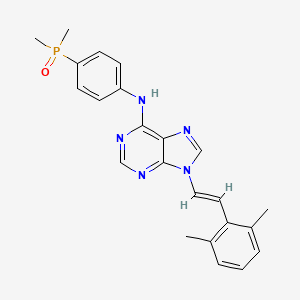
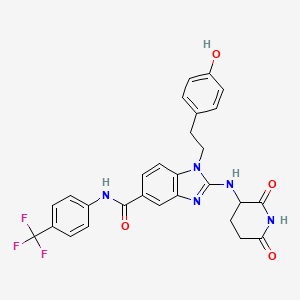
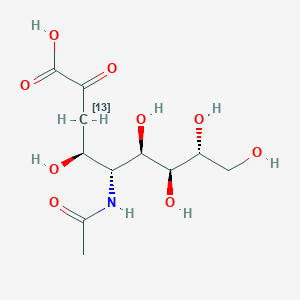
![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)
